2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride

Synthetic methodology Stereochemistry Alkaloid total synthesis

2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride (CAS 2137765-92-3) is a saturated five-membered N-heterocycle bearing a 1,3-dioxolane acetal substituent at the pyrrolidine 2-position, supplied as the hydrochloride salt with molecular formula C₇H₁₄ClNO₂ and molecular weight 179.64 g·mol⁻¹. The compound belongs to the class of pyrrolidine-dioxolane hybrid building blocks and is primarily employed as a synthetic intermediate in alkaloid total synthesis, most notably in the construction of the pyrrolizidine natural product (±)-Trachelanthamidine.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64
CAS No. 2137765-92-3
Cat. No. B2668095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride
CAS2137765-92-3
Molecular FormulaC7H14ClNO2
Molecular Weight179.64
Structural Identifiers
SMILESC1CC(NC1)C2OCCO2.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-2-6(8-3-1)7-9-4-5-10-7;/h6-8H,1-5H2;1H
InChIKeyWQLYJYMVMMMWBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride (CAS 2137765-92-3) – Compound Class, Structural Identity, and Procurement Baseline


2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride (CAS 2137765-92-3) is a saturated five-membered N-heterocycle bearing a 1,3-dioxolane acetal substituent at the pyrrolidine 2-position, supplied as the hydrochloride salt with molecular formula C₇H₁₄ClNO₂ and molecular weight 179.64 g·mol⁻¹ [1]. The compound belongs to the class of pyrrolidine-dioxolane hybrid building blocks and is primarily employed as a synthetic intermediate in alkaloid total synthesis, most notably in the construction of the pyrrolizidine natural product (±)-Trachelanthamidine [2]. Its free base counterpart (CAS 105800-71-3, C₇H₁₃NO₂, MW 143.18) and the regioisomeric 3-substituted analog (CAS 1529711-10-1 free base; CAS 1841081-60-4 HCl salt) represent the closest structural comparators for procurement and application decisions [1][3]. The hydrochloride salt form is the dominant commercially supplied species, reflecting practical preferences for solid-state stability, aqueous solubility, and ease of handling in multi-step synthetic workflows.

Why Generic Substitution of 2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride with Regioisomeric or Free-Base Analogs Introduces Uncontrolled Synthetic Risk


In-class pyrrolidine-dioxolane compounds cannot be freely interchanged because the substitution position on the pyrrolidine ring dictates both the stereochemical environment at the nucleophilic nitrogen center and the conformational landscape accessible to downstream intermediates. The 2-substituted isomer places the dioxolane ring directly adjacent to the pyrrolidine N-atom, creating a stereogenic center at C2 that enables chiral induction and diastereocontrol in subsequent N-functionalization and cyclization steps—a feature explicitly exploited in the diastereoselective synthesis of Trachelanthamidine [1]. The 3-substituted regioisomer (CAS 1841081-60-4) positions the dioxolane one carbon removed from the nitrogen, eliminating this proximal stereoelectronic effect and altering both the pKₐ of the conjugate acid and the preferred trajectories for nucleophilic reactions [2]. Furthermore, substituting the hydrochloride salt with the free base (CAS 105800-71-3) sacrifices the enhanced aqueous solubility, improved ambient storage stability, and simplified weighing accuracy that the crystalline salt provides, introducing additional variability into reproducible synthetic protocols. These distinctions are not cosmetic; they translate into meaningful differences in reaction selectivity, intermediate stability, and ultimate synthetic yield.

Quantitative Differentiation Evidence for 2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride versus Its Closest Analogs


Regioisomeric Substitution Position: 2- vs 3-(1,3-Dioxolan-2-yl)pyrrolidine – Stereochemical and Conformational Consequences

The 2-substituted isomer (target compound, CAS 2137765-92-3) positions the 1,3-dioxolane ring at the pyrrolidine C2 carbon, directly adjacent to the secondary amine nitrogen. This creates a stereogenic center at C2 and establishes a 1,2-relationship between the nitrogen lone pair and the acetal moiety, enabling stereoelectronic effects (e.g., n→σ* interactions) that modulate the nucleophilicity and conformational preferences of the nitrogen [1]. In contrast, the 3-substituted regioisomer (CAS 1841081-60-4 HCl salt) bears the dioxolane at C3, one methylene unit removed, which abolishes the direct N–C2 stereochemical relationship and alters the conformational energy landscape [2]. The structural consequence is that the 2-isomer can serve as a proline surrogate with a masked aldehyde equivalent at the 2-position, whereas the 3-isomer functions as a more conformationally flexible β-amino acetal.

Synthetic methodology Stereochemistry Alkaloid total synthesis Chiral building blocks

Hydrochloride Salt vs Free Base: Solid-State Stability, Solubility, and Handling Advantages

The hydrochloride salt (CAS 2137765-92-3, MW 179.64) is the commercially predominant form, offered at ≥95% purity across multiple vendor catalogs . Compared with the free base (CAS 105800-71-3, MW 143.18), the HCl salt provides enhanced aqueous solubility—a general property of amine hydrochlorides driven by increased polarity and the favorable free energy of solvation of the chloride counterion [1]. The salt form also exhibits superior long-term ambient storage stability; free pyrrolidine bases are susceptible to gradual oxidative discoloration and CO₂ absorption from air, forming carbamate adducts that reduce effective purity over time [1]. The crystalline nature of the hydrochloride facilitates accurate weighing and dispensing in milligram-scale synthetic operations, reducing the cumulative error inherent in handling hygroscopic or viscous free-base liquids.

Salt selection Pre-formulation Solid-state chemistry Synthetic workflow

Documented Synthetic Precedent: 2-Substituted Isomer as Key Intermediate in (±)-Trachelanthamidine Total Synthesis

The 2-(1,3-dioxolan-2-yl)pyrrolidine scaffold is explicitly documented as the core structural motif in the key intermediate (diastereoisomer mixture of ethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]-5-oxopyrrolidine-3-carboxylate, 3a/3b) for the total synthesis of the pyrrolizidine alkaloid (±)-Trachelanthamidine, as reported by Horni, Hubáček, and Hesse in Helvetica Chimica Acta (1994) [1]. In this synthesis, the dioxolane acetal serves as a latent aldehyde, and the 2-substitution on the pyrrolidine is essential for establishing the correct connectivity for subsequent NaBH₄ reduction, which proceeds with exclusive trans diastereoselectivity to give alcohol 4a, enabling the downstream cyclization to the pyrrolizidine core [1]. The 3-substituted regioisomer (CAS 1841081-60-4) has zero comparable literature precedent in alkaloid total synthesis; a PubChemLite search returns a literature count of 0 for the 3-isomer hydrochloride [2], confirming its absence from the published synthetic methodology record.

Total synthesis Pyrrolizidine alkaloids Synthetic intermediate Diastereoselective cyclization

Patent-Grounded Medicinal Chemistry Relevance: 2-(1,3-Dioxolan-2-yl)pyrrolidine as Exemplified Scaffold for Proline-Specific Endopeptidase Inhibition

United States Patent 5,051,444 (Sumitomo Pharmaceuticals, 1991) and its parent US 4,880,827 explicitly exemplify 2-(1,3-dioxolan-2-yl)pyrrolidine as a core intermediate in the synthesis of N-acyl proline derivatives with proline-specific endopeptidase (PPCE) inhibitory activity [1]. The patent discloses multiple specific compounds incorporating the 2-(1,3-dioxolan-2-yl)pyrrolidine moiety, including L-1-(N-benzyloxycarbonylvalyl)-2-(1,3-dioxolan-2-yl)pyrrolidine (Compound 29) and L-1-(N-benzyloxycarbonylprolyl)-2-(1,3-dioxolan-2-yl)pyrrolidine (Compound 30), with full ¹H NMR characterization provided [1]. The 3-substituted regioisomer is not exemplified in this patent family, indicating that the 2-position attachment geometry is specifically required for productive interaction with the PPCE active site. While the patent does not disclose individual IC₅₀ values for the dioxolane-bearing compounds, it establishes that the 2-substituted scaffold has undergone formal intellectual property evaluation as a privileged structure for serine protease inhibitor development—a regulatory and freedom-to-operate consideration relevant to drug discovery programs [1].

Medicinal chemistry Prolyl endopeptidase Anti-amnestic agents Patent precedent

Computed Lipophilicity Divergence: XLogP3 Difference Between 2- and 3-Substituted Regioisomers

Computed XLogP3-AA values derived from PubChem reveal a measurable difference in predicted lipophilicity between the two regioisomeric free bases. The 3-substituted isomer (CID 17997280) has a computed XLogP3-AA of −0.2 [1], indicating a slight preference for the aqueous phase. While the 2-substituted isomer's XLogP3-AA is not individually reported in PubChem, the structurally analogous 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine scaffold—representing the closest characterized 2-substituted dioxolane-pyrrolidine system—exhibits experimentally determined logP values consistent with marginally higher lipophilicity than the 3-substituted analog, driven by the different spatial orientation of the polar acetal oxygens relative to the amine [2]. The topological polar surface area (TPSA) is identical for both free bases at 30.5 Ų, as are hydrogen bond donor/acceptor counts (1/3), confirming that the lipophilicity difference arises purely from conformational and spatial factors rather than gross changes in polarity [1][3].

Physicochemical properties Lipophilicity LogP Drug-likeness

Commercial Availability and Catalog Proliferation: Supplier Network Maturity Comparison

A procurement-focused analysis of supplier catalog presence reveals that 2-(1,3-dioxolan-2-yl)pyrrolidine hydrochloride (CAS 2137765-92-3) is listed across a broader network of independent chemical suppliers compared with its 3-substituted regioisomer hydrochloride (CAS 1841081-60-4). The target compound appears in PubChem with a dedicated Compound ID (CID 132342085), a registered MDL number (MFCD31421457), and catalog entries at CheMenu (CM772493, ≥95% purity), ChemSrc, and ChemicalBook [1]. The 3-isomer HCl salt (CAS 1841081-60-4) is available from AKSci (≥95% purity) and CymitQuimica (≥95% purity), but carries no MDL number in its primary listings and has a lower catalog dispersion across major aggregator platforms . Both isomers are offered at comparable purity specifications (≥95%), indicating that the procurement differentiation lies in supplier diversity, MDL registration maturity, and the resulting ease of competitive quotation and bulk negotiation.

Chemical sourcing Supply chain Catalog availability Procurement

Highest-Impact Application Scenarios for 2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride Based on Quantitative Differentiation Evidence


Pyrrolizidine and Indolizidine Alkaloid Total Synthesis: (±)-Trachelanthamidine and Congeners

The 2-substituted dioxolane-pyrrolidine scaffold is the only regioisomer with a validated synthetic pathway to the pyrrolizidine core, as demonstrated in the Horni et al. (1994) total synthesis of (±)-Trachelanthamidine [1]. In this application, the dioxolane serves as a masked aldehyde equivalent, and the 2-position attachment is structurally essential for the NaBH₄-mediated diastereoselective reduction that establishes the trans ring junction of the pyrrolizidine bicycle. The hydrochloride salt form ensures reproducible stoichiometry in the key reduction step, where precise control of the amine protonation state is critical for chemoselectivity. Synthetic groups targeting pyrrolizidine, indolizidine, or related bicyclic N-heterocycle natural products should prioritize this compound over the 3-isomer or free base to leverage the established literature precedent and avoid de novo route development.

Medicinal Chemistry: Proline-Specific Endopeptidase (PPCE) Inhibitor Lead Optimization

US Patent 5,051,444 explicitly exemplifies 2-(1,3-dioxolan-2-yl)pyrrolidine derivatives (Compounds 29–31) as PPCE inhibitors with potential anti-amnestic therapeutic applications [2]. The 2-substitution pattern places the dioxolane in the spatial position occupied by the proline carboxylate in native substrates, making it a privileged scaffold for structure-based design of PPCE inhibitors. The HCl salt form facilitates direct coupling with N-protected amino acids (as described in the patent: HOBt, WSC, chloroform, −10 to −20 °C) without requiring a separate salt metathesis step. Medicinal chemistry programs pursuing serine protease targets—particularly CNS-penetrant PPCE inhibitors for cognitive disorders—can use this compound as a patent-precedented starting point with established synthetic accessibility, whereas the 3-isomer would require an entirely new SAR campaign.

Chiral Pyrrolidine Building Block Library Synthesis for Fragment-Based Drug Discovery

The stereogenic center at C2, combined with the dioxolane acetal as a latent aldehyde, makes 2-(1,3-dioxolan-2-yl)pyrrolidine hydrochloride a versatile chiral scaffold for constructing diverse fragment libraries [3]. The dioxolane can be unmasked under mild acidic conditions to reveal an aldehyde for reductive amination, Horner-Wadsworth-Emmons olefination, or Grignard addition, while the pyrrolidine nitrogen can be functionalized via amide coupling, sulfonylation, or reductive alkylation—all without disturbing the C2 stereochemistry. The hydrochloride salt's crystalline nature enables accurate dispensing in automated library synthesis platforms, and its ≥95% purity specification reduces the risk of byproduct contamination in parallel synthesis campaigns. The 3-isomer, lacking the N-proximal stereogenic center, cannot serve as a direct surrogate for proline or pipecolic acid scaffolds in stereochemically defined libraries.

Muscarinic Receptor Ligand Design: Scaffold for Subtype-Selective Agonist Development

The broader class of 2-substituted dioxolane-pyrrolidine hybrids has demonstrated the capacity for muscarinic receptor subtype selectivity, as shown by Dei et al. (2005), where compound (−)-3 exhibited clearcut M2 selectivity in functional assays—behaving as a weak antagonist on M1/M4, a weak full agonist on M3, and a potent partial agonist on M2 [3]. While the unsubstituted 2-(1,3-dioxolan-2-yl)pyrrolidine is a more fundamental building block than the fully elaborated 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine derivatives studied by Dei et al., it represents the same core scaffold topology and can be advanced through N-alkylation and dioxolane modification to access the same chemical space. The documented nicotinic receptor inactivity (no affinity up to 10 μM) of this scaffold class is a valuable selectivity feature for programs seeking to avoid off-target nicotinic effects [4]. The 3-substituted isomer lacks any comparable muscarinic pharmacology characterization.

Quote Request

Request a Quote for 2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.